Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate
Overview
Description
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate, also identified as [(terpyr)PtCl]Cl, is a complex of Pt and a terpyridine ligand . It is a DNA intercalating agent .
Synthesis Analysis
The compound can be recrystallized from hot dilute HCl, and on cooling, it gives the red dihydrate . The trihydrate crystallizes slowly from a cold aqueous solution and is dried in air . The red dihydrate can be obtained from the trihydrate by desiccation over concentrated H2SO4, by washing with EtOH, or by precipitating from a warm aqueous solution with HCl .Chemical Reactions Analysis
The characteristic UV-Vis bands of the free [(terpyr)PtCl]Cl compound are modified upon addition to ct-DNA, allowing spectroscopic investigation of this interaction . [(terpyr)PtCl]Cl is demonstrated to retard the mobility of the supercoiled form of pHV14 plasmid in gel electrophoresis and to competitively inhibit the intercalative nucleic acid binding of the Ethidium bromide dye .Physical And Chemical Properties Analysis
The compound has a molecular weight of 535.28 . It appears as a solid . The solubility in water and the exact melting and boiling points are not available in the search results .Scientific Research Applications
1. Structural and Polymorphic Studies
- Chloro-(2,2′,2″-terpyridine)platinum(II) chloride dihydrate demonstrates intriguing polymorphic properties, including the formation of different color morphs under specific crystallization conditions, such as yellow and red dimorphs, which can be altered by temperature changes (Gillard, Şengül, & Oldroyd, 2001).
- The compound also shows unique stacking properties in its crystalline form, with different polymorphs (red and yellow) exhibiting distinct intermolecular Pt···Pt distances and arrangement patterns (Angle, DiPasquale, Rheingold, & Doerrer, 2006).
2. X-ray Crystallographic Applications
- This compound has been used as a heavy-atom derivatization agent in protein crystallography, aiding in X-ray crystallographic phase determination due to its ability to label active-site histidines in proteins (Lawson, 1994).
3. Photocatalytic Applications
- In the context of hydrogen production from water, chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate is investigated for its role in photocatalytic systems. It acts as a precursor in systems containing a sacrificial electron donor and titanium dioxide, contributing to hydrogen evolution upon UV irradiation (Du et al., 2008).
4. Luminescence Studies
- The compound shows unique luminescence properties when intercalated into specific microenvironments, displaying emissions characteristic of metal-to-ligand and metal-metal-to-ligand charge transfer phosphorescence (Larew, Wassen, Wetzel, Machala, & Cummings, 2010).
5. Molecular Labeling and Sensing
- It has been employed in labeling histidine residues in cytochrome c for stoichiometry analysis, showcasing its utility in protein chemistry (Bonser & Moe, 1996).
- Moreover, derivatized platinum(II) terpyridyl alkynyl complexes of this compound have been synthesized for use as colorimetric and luminescence pH sensors, displaying significant changes in color and luminescence upon acid introduction (Wong, Tang, Lu, Zhu, & Yam, 2005).
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUYGBVKZYTMT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583476 | |
Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate | |
CAS RN |
151120-25-1 | |
Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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